Jasmonic acid

Description

Properties

IUPAC Name |

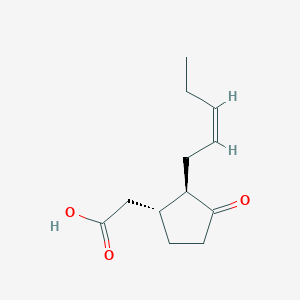

2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3-/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJFBWYDHIGLCU-HWKXXFMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC1C(CCC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H]1[C@H](CCC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4037665 | |

| Record name | Jasmonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Merck Index] | |

| Record name | Jasmonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15004 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6894-38-8, 59366-47-1 | |

| Record name | Jasmonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6894-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Jasmonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006894388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Jasmonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JASMONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RI5N05OWW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Jasmonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032797 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the History of Jasmonic Acid Discovery in Plants

Abstract

Jasmonic acid and its derivatives, collectively known as jasmonates, are a class of lipid-derived plant hormones that play critical roles in regulating a wide array of physiological and developmental processes. From orchestrating intricate defense responses against herbivores and pathogens to modulating growth, senescence, and reproduction, the influence of jasmonates is both profound and pervasive. This technical guide provides a comprehensive historical narrative of the discovery of this compound in plants, tailored for researchers, scientists, and drug development professionals. We delve into the seminal discoveries, from its initial identification as a fragrant compound to its recognition as a key signaling molecule. The guide elucidates the causal logic behind pivotal experimental choices and provides detailed methodologies for key experiments that have shaped our understanding of jasmonate biology. Through a synthesis of historical context and technical detail, this document aims to provide a deep and functional understanding of the scientific journey that unveiled the multifaceted world of jasmonates.

I. From Fragrance to Function: The Early Discoveries

The story of this compound begins not in the realm of plant physiology, but in the world of perfumery. For centuries, the intoxicating scent of jasmine ( Jasminum grandiflorum ) has been prized. It was the quest to understand the chemical basis of this fragrance that led to the first encounter with a molecule that would later be recognized as a plant hormone.

The First Encounter: Isolation of Methyl Jasmonate

In 1962, a team of Swiss chemists led by Édouard Demole was working to identify the chemical constituents of jasmine oil.[1] Through meticulous extraction and analysis of the essential oil from Jasminum grandiflorum, they isolated a novel compound responsible for the characteristic jasmine aroma.[2] They named this volatile ester methyl jasmonate .[1] At the time, its biological significance in the plant itself was unknown; it was merely a fragrant secondary metabolite.

Unveiling this compound: A Fungal Connection

Nearly a decade later, in 1971, the free acid form was identified. A group of scientists including Alderidge and colleagues isolated a plant growth inhibitor from the culture filtrate of the fungus Lasiodiplodia theobromae.[3] This compound was identified as This compound .[3] The discovery of this compound in a fungus hinted at a broader biological relevance beyond its role as a fragrance component in jasmine.

A Pivotal Shift: Jasmonates as Plant Growth Regulators

The turning point in the history of this compound came in 1980 with the work of Ueda and Kato.[4] They were searching for endogenous substances that promote leaf senescence. Their experiments, using a simple yet elegant bioassay with oat (Avena sativa) leaf segments, demonstrated that methyl jasmonate isolated from wormwood (Artemisia absinthium) was a potent promoter of senescence.[4][5] This was the first concrete evidence that a jasmonate could act as a plant growth regulator, fundamentally shifting the perception of this class of molecules from simple metabolites to active signaling compounds.[5][6]

Table 1: Key Early Discoveries in Jasmonate Research

| Year | Discovery | Key Scientist(s) | Organism(s) | Significance |

| 1962 | Isolation and structural elucidation of methyl jasmonate.[1] | Édouard Demole et al. | Jasminum grandiflorum | First identification of a jasmonate compound. |

| 1971 | Isolation of this compound.[3] | Alderidge et al. | Lasiodiplodia theobromae | First identification of the free acid form. |

| 1980 | Identification of methyl jasmonate as a senescence-promoting substance.[4] | J. Ueda and J. Kato | Artemisia absinthium, Avena sativa | First demonstration of a physiological role for a jasmonate in plants. |

II. The Elucidation of this compound's Role in Plant Defense

The 1990s marked a new era in jasmonate research, with a focus on its critical role in plant defense against herbivores and pathogens. The work of Clarence "Bud" Ryan and his colleagues, particularly Ted Farmer, was instrumental in establishing this compound as a key signaling molecule in the plant's immune response.

A Wound-Inducible Signal: The Proteinase Inhibitor Connection

Building on the knowledge that plants produce defensive proteins, such as proteinase inhibitors, in response to wounding, Farmer and Ryan investigated the signaling molecules involved. In a landmark 1992 paper, they demonstrated that this compound and its precursor, linolenic acid, could induce the expression of proteinase inhibitor genes in tomato, tobacco, and alfalfa.[7][8] This suggested that jasmonates were endogenous signals in the wound response pathway.[7] They proposed a model where wounding triggers the release of linolenic acid from membranes, which is then converted to this compound, leading to the activation of defense gene expression.[8]

The Octadecanoid Pathway: Unraveling the Biosynthesis of this compound

The hypothesis that this compound was derived from linolenic acid was based on the earlier work of Vick and Zimmerman in 1984, who had elucidated the biosynthetic pathway, now known as the octadecanoid pathway .[9] They demonstrated that linolenic acid is converted to this compound through a series of enzymatic steps.[9] This pathway begins in the chloroplast and concludes in the peroxisome.

Diagram 1: The this compound Biosynthesis Pathway

Caption: A simplified diagram of the this compound biosynthesis pathway.

III. Dissecting the Jasmonate Signaling Pathway: From Perception to Response

With the establishment of this compound as a key signaling molecule, the next frontier was to understand how plants perceive this signal and translate it into a physiological response. The use of the model plant Arabidopsis thaliana and powerful genetic screens were instrumental in dissecting the jasmonate signaling pathway.

The Search for the Receptor: The Discovery of COI1

A major breakthrough came from the study of a bacterial phytotoxin called coronatine, which mimics the effects of methyl jasmonate.[10] By screening for Arabidopsis mutants that were insensitive to the growth-inhibiting effects of coronatine, the CORONATINE INSENSITIVE 1 (COI1) gene was identified.[1][10] The coi1 mutants were also insensitive to jasmonate, indicating that COI1 is a critical component of the jasmonate signaling pathway.[1] Later studies revealed that COI1 is an F-box protein, a component of an SCF-type E3 ubiquitin ligase complex (SCFCOI1), which targets proteins for degradation by the 26S proteasome.[1] This discovery strongly suggested that jasmonate signaling involves protein degradation. It was later demonstrated through a combination of techniques, including immobilized jasmonate approaches and photoaffinity labeling, that COI1 directly binds to the bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile), and thus functions as a jasmonate receptor.[6]

The Repressors are Revealed: The JAZ Protein Family

The discovery of COI1 as part of a protein degradation machine raised a crucial question: what proteins are targeted for degradation? In 2007, a new family of proteins was independently identified by three research groups: the JASMONATE ZIM-DOMAIN (JAZ) proteins.[1][10][11] These proteins were found to be repressors of jasmonate-responsive genes.[1] In the absence of jasmonate, JAZ proteins bind to and inhibit transcription factors that activate jasmonate-responsive genes.

The Core Signaling Module: A Model for Jasmonate Perception

The discovery of COI1 and JAZ proteins led to the formulation of a core signaling model. In the presence of bioactive JA-Ile, a co-receptor complex is formed between COI1 and a JAZ protein.[12][13] This interaction is facilitated by JA-Ile acting as a "molecular glue".[5] The formation of this complex leads to the ubiquitination of the JAZ protein by the SCFCOI1 complex and its subsequent degradation by the 26S proteasome.[1] The degradation of the JAZ repressor releases the transcription factors, allowing them to activate the expression of jasmonate-responsive genes.

Diagram 2: The Core Jasmonate Signaling Pathway

Caption: A workflow diagram of the oat leaf senescence bioassay.

Screening for Jasmonate-Insensitive Mutants in Arabidopsis

Genetic screens in Arabidopsis thaliana have been crucial for identifying key components of the jasmonate signaling pathway. The following protocol outlines a general strategy for isolating mutants that are insensitive to the inhibitory effects of jasmonates on root growth. [11]

Methodology

-

Mutagenesis: Treat Arabidopsis seeds with a mutagen, such as ethyl methanesulfonate (EMS), to induce random mutations in the genome.

-

Seed Sterilization and Plating: Surface-sterilize the mutagenized seeds and plate them on a growth medium (e.g., Murashige and Skoog medium) supplemented with a concentration of methyl jasmonate that is inhibitory to wild-type root growth (e.g., 10-50 µM).

-

Screening: Grow the plates vertically under controlled light and temperature conditions. After 7-10 days, screen for seedlings that exhibit longer roots compared to the wild-type seedlings on the same plate. These are potential jasmonate-insensitive mutants.

-

Confirmation and Characterization:

-

Transfer the putative mutant seedlings to soil and allow them to self-pollinate.

-

Test the progeny for the jasmonate-insensitive phenotype to confirm the heritability of the mutation.

-

Further characterize the confirmed mutants through genetic mapping to identify the mutated gene and through physiological and molecular analyses to understand the role of the gene in jasmonate signaling.

-

Diagram 4: Workflow for Screening Jasmonate-Insensitive Mutants

Caption: A workflow for a genetic screen to identify jasmonate-insensitive mutants.

V. Conclusion and Future Perspectives

The journey of this compound from a fragrant molecule in jasmine oil to a central regulator of plant life is a testament to the power of curiosity-driven research and the integration of diverse scientific disciplines. The historical discoveries outlined in this guide have laid a robust foundation for our current understanding of jasmonate biology. The elucidation of the biosynthesis and signaling pathways has opened up new avenues for improving crop resilience to pests and diseases, and for developing novel strategies for manipulating plant growth and development.

Looking ahead, the field of jasmonate research continues to evolve. Unraveling the intricate crosstalk between jasmonate signaling and other hormone pathways, understanding the tissue- and cell-specific responses to jasmonates, and exploring the diversity of jasmonate signaling components across the plant kingdom are just a few of the exciting frontiers. For drug development professionals, the highly specific protein-protein interactions within the jasmonate signaling pathway, such as the COI1-JAZ co-receptor complex, offer potential targets for the development of novel agrochemicals that can modulate plant defense responses with high precision. The ongoing exploration of the jasmonate world promises to yield further insights into the remarkable adaptability of plants and to provide new tools for addressing the challenges of a changing world.

References

-

Chini, A., Fonseca, S., Fernández, G., Adie, B., Chico, J. M., Lorenzo, O., ... & Solano, R. (2007). The JAZ family of repressors is the missing link in jasmonate signalling. Nature, 448(7154), 666-671. [Link]

-

Feys, B. J., Benedetti, C. E., Penfold, C. N., & Turner, J. G. (1994). Arabidopsis mutants selected for resistance to the phytotoxin coronatine are male sterile, insensitive to methyl jasmonate, and resistant to a bacterial pathogen. The Plant Cell, 6(5), 751-759. [Link]

-

Fonseca, S., Chini, A., Hamberg, M., Adie, B., Porzel, A., Kramell, R., ... & Solano, R. (2009). (+)-7-iso-Jasmonoyl-L-isoleucine is the endogenous bioactive jasmonate. Nature chemical biology, 5(5), 344-350. [Link]

-

Vick, B. A., & Zimmerman, D. C. (1984). Biosynthesis of this compound by several plant species. Plant physiology, 75(2), 458-461. [Link]

-

Yan, J., Zhang, C., Gu, M., Bai, Z., Zhang, W., Qi, T., ... & Xie, D. (2009). The Arabidopsis CORONATINE INSENSITIVE1 protein is a jasmonate receptor. The Plant Cell, 21(8), 2220-2236. [Link]

-

Thines, B., Katsir, L., Melotto, M., Niu, Y., Mandaokar, A., Liu, G., ... & Howe, G. A. (2007). JAZ repressor proteins are targets of the SCFCOI1 complex during jasmonate signalling. Nature, 448(7154), 661-665. [Link]

-

Ueda, J., & Kato, J. (1980). Isolation and identification of a senescence-promoting substance from wormwood (Artemisia absinthium L.). Plant physiology, 66(2), 246-249. [Link]

-

Farmer, E. E., & Ryan, C. A. (1992). Octadecanoid precursors of this compound activate the synthesis of wound-inducible proteinase inhibitors. The Plant Cell, 4(2), 129-134. [Link]

-

Farmer, E. E., Johnson, R. R., & Ryan, C. A. (1992). Regulation of expression of proteinase inhibitor genes by methyl jasmonate and this compound. Plant physiology, 98(3), 995-1002. [Link]

-

Demole, E., Lederer, E., & Mercier, D. (1962). Isolement et détermination de la structure du jasmonate de méthyle, constituant odorant principal de l'essence de jasmin. Helvetica Chimica Acta, 45(2), 675-685. [Link]

-

Aldridge, D. C., Galt, S., Giles, D., & Turner, W. B. (1971). Metabolites of Lasiodiplodia theobromae. Journal of the Chemical Society C: Organic, (12), 1623-1627. [Link]

-

Jasmine. (2024, January 5). In Wikipedia. [Link]

-

Jasmonate. (2023, December 15). In Wikipedia. [Link]

-

This compound. (2023, November 29). In Wikipedia. [Link]

-

Wasternack, C. (2007). Jasmonates: an update on biosynthesis, signal transduction and action in plant stress response, growth and development. Annals of botany, 100(4), 681-697. [Link]

-

Farmer, E. E., & Ryan, C. A. (1990). Interplant communication: airborne methyl jasmonate induces synthesis of proteinase inhibitors in plant leaves. Proceedings of the National Academy of Sciences, 87(19), 7713-7716. [Link]

-

Howe, G. A. (2018). Auspicious beginnings for the defense hormone jasmonate. The Plant Cell, 30(10), 2279-2281. [Link]

-

Turner, J. G., Ellis, C., & Devoto, A. (2002). The jasmonate signal pathway. The Plant Cell, 14(suppl_1), S153-S164. [Link]

-

Katsir, L., Schilmiller, A. L., Staswick, P. E., He, S. Y., & Howe, G. A. (2008). COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine. Proceedings of the National Academy of Sciences, 105(19), 7100-7105. [Link]

-

Sheard, L. B., Tan, X., Mao, H., Withers, J., Ben-Nissan, G., Hinds, T. R., ... & Zheng, N. (2010). Jasmonate perception by inositol-phosphate-potentiated COI1–JAZ co-receptor. Nature, 468(7322), 400-405. [Link]

-

Aldridge, D. C., Galt, S., Giles, D., & Turner, W. B. (1971). Metabolites of Lasiodiplodia theobromae. Journal of the Chemical Society C: Organic, (12), 1623-1627. [Link]

-

He, Y., Fukushige, H., Hildebrand, D. F., & Gan, S. (2002). Evidence supporting a role of this compound in Arabidopsis leaf senescence. Plant physiology, 128(3), 876-884. [Link]

-

Pauwels, L., & Goossens, A. (2011). The JAZ proteins: a crucial interface in the jasmonate signaling cascade. The Plant Cell, 23(9), 3089-3100. [Link]

-

Staswick, P. E. (2008). JAZ proteins: the key to jasmonate signaling. Physiologia plantarum, 133(3), 453-464. [Link]

-

Lorenzo, O., Chico, J. M., Sánchez-Serrano, J. J., & Solano, R. (2004). JASMONATE-INSENSITIVE1 encodes a MYC transcription factor essential to discriminate between different jasmonate-regulated defense responses in Arabidopsis. The Plant Cell, 16(7), 1938-1950. [Link]

-

Chung, H. S., Koo, A. J., Gao, X., Jayanty, S., Thines, B., Jones, A. D., & Howe, G. A. (2008). Regulation and function of Arabidopsis JASMONATE ZIM-domain genes in response to wounding and herbivory. Plant physiology, 146(2), 952-964. [Link]

-

Ueda, J., & Kato, J. (1980). Isolation and identification of a senescence-promoting substance from wormwood (Artemisia absinthium L.). Plant physiology, 66(2), 246-249. [Link]

-

Monte, I., Franco-Zorrilla, J. M., García-Casado, G., Zamarreño, A. M., García-Mina, J. M., & Solano, R. (2022). JAZ is essential for ligand specificity of the COI1/JAZ co-receptor. Proceedings of the National Academy of Sciences, 119(49), e2213322119. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 4. Northern & Southern Blot Protocols [sigmaaldrich.com]

- 5. Identification and quantification of methyl jasmonate in leaf volatiles of Arabidopsis thaliana using solid-phase microextraction in combination with gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Action and biosynthesis of this compound | PPTX [slideshare.net]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Considerations for designing chemical screening strategies in plant biology [frontiersin.org]

- 11. JASMONATE-INSENSITIVE1 Encodes a MYC Transcription Factor Essential to Discriminate between Different Jasmonate-Regulated Defense Responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. toolify.ai [toolify.ai]

- 13. Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: Sample Preparation and Instrumental Analysis [mdpi.com]

The Architects of Defense: An In-depth Technical Guide to the Enzymes of the Jasmonic Acid Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the core enzymes integral to the jasmonic acid (JA) biosynthesis pathway, a critical signaling cascade in plant defense, development, and stress responses. Moving beyond a mere recitation of steps, we delve into the mechanistic underpinnings, experimental rationale, and practical methodologies essential for researchers in molecular biology, plant science, and pharmacology. Our focus is on fostering a deep understanding of the causality behind experimental choices and ensuring the delivery of robust, reproducible data.

Section 1: The Strategic Importance of this compound Biosynthesis

This compound and its derivatives, collectively known as jasmonates (JAs), are lipid-derived signaling molecules that orchestrate a vast array of physiological processes in plants.[1][2] From mounting formidable defenses against insect herbivores and necrotrophic pathogens to regulating growth, senescence, and fertility, the influence of JAs is profound and multifaceted.[3] The therapeutic potential of modulating this pathway, for instance, in the development of novel agrochemicals or anti-inflammatory drugs, hinges on a granular understanding of the enzymes that govern its flux. This guide serves as a technical resource for the scientific community to dissect and manipulate this elegant and vital pathway.

The biosynthesis of the biologically active form of jasmonate, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile), is a spatially segregated process, initiating in the chloroplast and concluding in the peroxisome.[4][5] This compartmentalization underscores the tight regulation and complexity of the pathway, necessitating distinct experimental approaches for studying its constituent enzymes.

Section 2: The Core Enzymatic Cascade: A Mechanistic Overview

The synthesis of JA from α-linolenic acid is a multi-step enzymatic cascade. Each enzyme represents a potential point of regulation and a target for experimental intervention.

Chloroplast-Localized Events: The Initial Foray

The journey from a common fatty acid to a potent signaling molecule begins within the chloroplast.

-

Enzyme Commission Number: EC 1.13.11.12

-

Function: Lipoxygenases are non-heme iron-containing dioxygenases that catalyze the initial step in JA biosynthesis.[6] They introduce molecular oxygen into polyunsaturated fatty acids, such as α-linolenic acid, at either the 9- or 13-position of the hydrocarbon chain.[7] For JA biosynthesis, 13-LOXs are the key players, converting α-linolenic acid into (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).[8]

-

Mechanistic Insight: The positional specificity of LOXs is a critical determinant of the downstream signaling pathway. The active site architecture dictates the orientation of the fatty acid substrate, thereby controlling the position of oxygen insertion.[9] This specificity is a key reason for the existence of distinct 9-LOX and 13-LOX pathways, leading to different classes of oxylipins.

-

Enzyme Commission Number: EC 4.2.1.92

-

Function: Allene oxide synthase, a member of the CYP74A subfamily of cytochrome P450 enzymes, catalyzes the rapid dehydration of 13-HPOT to form an unstable allene oxide, (12,13S)-epoxy-octadecatrienoic acid.[10][11][12]

-

Causality in Action: The extreme instability of the allene oxide product necessitates a rapid subsequent reaction. This inherent chemical liability is a driving force for the evolution of the subsequent enzyme in the pathway, Allene Oxide Cyclase, and highlights the importance of enzyme proximity and potential substrate channeling within the chloroplast.[13]

-

Enzyme Commission Number: EC 5.3.99.6

-

Function: Allene oxide cyclase catalyzes the stereospecific cyclization of the unstable allene oxide into the first cyclic intermediate of the pathway, (9S, 13S)-12-oxophytodienoic acid (OPDA).[14][15]

-

Experimental Rationale: The study of AOC often involves a coupled assay with AOS due to the instability of the allene oxide substrate.[10][14][16][17] This approach mimics the physiological context and allows for the reliable measurement of AOC activity by monitoring the formation of its stable product, OPDA.

Diagram 1: The this compound Biosynthesis Pathway

This diagram illustrates the enzymatic steps and subcellular localization of the this compound biosynthesis pathway, from the initial substrate α-linolenic acid to the bioactive JA-Ile conjugate.

Caption: The this compound Biosynthesis Pathway.

Peroxisomal Processes: Maturation and Final Touches

Following its synthesis in the chloroplast, OPDA is transported to the peroxisome for the final steps of JA formation.

-

Enzyme Commission Number: EC 1.3.1.42

-

Function: OPR3 is a key enzyme that reduces the carbon-carbon double bond in the cyclopentenone ring of OPDA to produce 3-oxo-2-(2'[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[4][14] This reaction is a critical step as it converts the cyclopentenone structure to a cyclopentanone, altering the biological activity of the molecule.

-

Field-Proven Insight: While other OPR isoforms exist, OPR3 is the primary isoform involved in JA biosynthesis due to its substrate stereospecificity.[4][14][18][19][20] This makes OPR3 a highly specific target for genetic and chemical modulation of the JA pathway.

-

Enzyme Commission Number: EC 6.2.1.-

-

Function: Before entering the β-oxidation cycle, the carboxylic acid side chain of OPC-8:0 must be activated. This is achieved by an Acyl-CoA synthetase, which catalyzes the formation of a thioester bond with coenzyme A, yielding OPC-8:0-CoA.[21]

-

Trustworthiness of Protocol: Assays for ACS activity often rely on the detection of the CoA-conjugated product, typically through chromatographic methods, or by measuring the consumption of ATP, a co-substrate in the reaction.

-

Function: The final steps of JA synthesis involve three cycles of β-oxidation to shorten the carboxylic acid side chain of OPC-8:0-CoA. This process is catalyzed by a series of enzymes including acyl-CoA oxidase (ACX), multifunctional protein (MFP), and 3-ketoacyl-CoA thiolase (KAT).[22]

-

Expertise in Application: The study of these enzymes in the context of JA biosynthesis requires careful consideration of their broader roles in fatty acid metabolism. Isoform-specific knockouts and activity assays are crucial to delineate their specific contributions to the jasmonate pathway.

Cytoplasmic Conjugation: The Activation Step

-

Enzyme Commission Number: EC 6.3.2.-

-

Function: this compound, once synthesized in the peroxisome and transported to the cytoplasm, is converted to its most biologically active form, JA-Ile, by the enzyme JASMONATE RESISTANT 1 (JAR1).[23][24] JAR1 is an ATP-dependent enzyme that catalyzes the conjugation of isoleucine to the carboxyl group of JA.[23]

-

Self-Validating System: The activity of JAR1 can be robustly assayed by monitoring the formation of JA-Ile using liquid chromatography-mass spectrometry (LC-MS), or by measuring the production of AMP, a byproduct of the reaction.[23]

Section 3: Quantitative Analysis of Enzyme Kinetics

Understanding the kinetic parameters of the JA biosynthesis enzymes is fundamental to modeling pathway flux and identifying rate-limiting steps.

Table 1: Kinetic Parameters of Key this compound Biosynthesis Enzymes

| Enzyme | Substrate | Km (µM) | Vmax | Organism | Reference |

| OPR3 | (9S,13S)-12-oxophytodienoic acid | 35 | 53.7 nkat/mg protein | Arabidopsis thaliana | [18][19][20] |

| JMT | This compound | 38.5 | 25 s⁻¹ (kcat) | Arabidopsis thaliana | [25] |

| JMT | S-adenosyl-L-methionine | 6.3 | 70 s⁻¹ (kcat) | Arabidopsis thaliana | [25] |

| Mung Bean LOX | Linoleic Acid | 79.79 | - | Vigna radiata | [26] |

| Mung Bean LOX | Linolenic Acid | 135.5 | - | Vigna radiata | [26] |

| Mung Bean LOX | Arachidonic Acid | 253.1 | - | Vigna radiata | [26] |

Note: Vmax values can be expressed in various units and are often context-dependent. kcat, the turnover number, provides a more standardized measure of catalytic efficiency.[13]

Section 4: Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for assaying the activity of key enzymes in the this compound biosynthesis pathway. These protocols are designed to be self-validating, with clear endpoints and controls.

Diagram 2: General Workflow for Enzyme Activity Assays

This diagram outlines a typical experimental workflow for determining the activity of a target enzyme from plant tissue.

Caption: General workflow for enzyme activity assays.

Protocol for Lipoxygenase (LOX) Activity Assay (Spectrophotometric)

This method is based on the formation of a conjugated diene system during the oxygenation of linoleic acid, which results in an increase in absorbance at 234 nm.[27]

Materials:

-

Plant tissue

-

Extraction Buffer: 100 mM Potassium Phosphate Buffer (pH 6.3), 2 mM Ascorbic Acid, 2 mM EDTA, 5 mM Sodium Metabisulfite

-

Substrate Solution: 10 mM Sodium Linoleate in 0.2 M Borate Buffer (pH 9.0)

-

Spectrophotometer capable of reading at 234 nm

-

Quartz cuvettes

Procedure:

-

Enzyme Extraction:

-

Homogenize 100 mg of plant tissue in 1 mL of ice-cold Extraction Buffer.[28]

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.[28]

-

Collect the supernatant, which contains the crude enzyme extract.[28]

-

Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

-

-

Enzyme Assay:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

2.8 mL of 100 mM Potassium Phosphate Buffer (pH 6.3)

-

100 µL of 10 mM Sodium Linoleate solution

-

-

Equilibrate the mixture to room temperature.

-

Initiate the reaction by adding 100 µL of the crude enzyme extract.

-

Immediately monitor the increase in absorbance at 234 nm for 2-3 minutes, taking readings every 15-30 seconds.

-

-

Calculation of Activity:

-

Determine the initial rate of reaction (ΔA234/min) from the linear portion of the curve.

-

Calculate the enzyme activity using the Beer-Lambert law:

-

Activity (µmol/min/mg protein) = (ΔA234/min * Total reaction volume) / (ε * Path length * mg of protein)

-

Where ε (molar extinction coefficient) for the hydroperoxide product is 25,000 M⁻¹cm⁻¹.

-

-

Protocol for Allene Oxide Synthase (AOS) and Allene Oxide Cyclase (AOC) Coupled Assay

This coupled assay measures the activity of AOC by providing it with its unstable substrate, allene oxide, generated in situ by AOS.[10][14][16][17] The formation of the stable product, OPDA, is then quantified by HPLC.

Materials:

-

Recombinant AOS and AOC enzymes (or plant extracts containing these enzymes)

-

13(S)-Hydroperoxyoctadecatrienoic acid (13-HPOT) as the substrate for AOS

-

Reaction Buffer: 50 mM Potassium Phosphate Buffer (pH 7.0)

-

Ethyl acetate for extraction

-

HPLC system with a C18 column and UV detector

Procedure:

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine:

-

Sufficient amount of AOS to ensure a steady supply of allene oxide.

-

A defined amount of AOC-containing sample.

-

Reaction Buffer to a final volume of 500 µL.

-

-

Pre-incubate the mixture at 25°C for 5 minutes.

-

Initiate the reaction by adding 13-HPOT to a final concentration of 50-100 µM.

-

Incubate the reaction for 15-30 minutes at 25°C.

-

-

Product Extraction and Analysis:

-

Stop the reaction by adding 20 µL of 1 M citric acid.

-

Extract the oxylipins by adding 500 µL of ethyl acetate, vortexing, and centrifuging to separate the phases.

-

Transfer the upper organic phase to a new tube and evaporate to dryness under a stream of nitrogen.

-

Re-dissolve the residue in a small volume of the HPLC mobile phase.

-

Analyze the sample by HPLC, monitoring for the OPDA peak at 220 nm.

-

-

Quantification:

-

Generate a standard curve using authentic OPDA standards.

-

Calculate the amount of OPDA produced in the reaction and express the AOC activity as pmol or nmol of OPDA formed per minute per mg of protein.

-

Protocol for 12-Oxophytodienoate Reductase 3 (OPR3) Activity Assay

This assay measures the reduction of OPDA to OPC-8:0, which can be monitored by the consumption of the cofactor NADPH at 340 nm.

Materials:

-

OPR3-containing sample (e.g., purified recombinant protein or plant extract)

-

Reaction Buffer: 100 mM Potassium Phosphate Buffer (pH 7.5)

-

(9S, 13S)-12-oxophytodienoic acid (OPDA)

-

NADPH

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Enzyme Assay:

-

In a quartz cuvette, prepare a reaction mixture containing:

-

Reaction Buffer

-

NADPH to a final concentration of 100-200 µM

-

A defined amount of OPR3-containing sample

-

-

Equilibrate the mixture to 30°C and measure the baseline absorbance at 340 nm.

-

Initiate the reaction by adding OPDA to a final concentration of 50-100 µM.

-

Monitor the decrease in absorbance at 340 nm for 5-10 minutes.

-

-

Calculation of Activity:

-

Determine the rate of NADPH oxidation (ΔA340/min) from the linear portion of the curve.

-

Calculate the enzyme activity using the molar extinction coefficient of NADPH (ε = 6220 M⁻¹cm⁻¹).

-

Activity (µmol/min/mg protein) = (ΔA340/min * Total reaction volume) / (ε * Path length * mg of protein)

-

-

Protocol for JAR1 Activity Assay (Adenylation Step)

This assay measures the first step of the JAR1-catalyzed reaction, the adenylation of this compound, through an ATP-³²P-PPi isotope exchange reaction.[7]

Materials:

-

Purified JAR1 enzyme

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT

-

This compound

-

ATP

-

³²P-labeled pyrophosphate (PPi)

-

Thin Layer Chromatography (TLC) system

Procedure:

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine:

-

Assay Buffer

-

ATP (1 mM)

-

This compound (1 mM)

-

³²P-PPi (a small, known amount of radioactivity)

-

Purified JAR1 enzyme

-

-

Incubate at 30°C for 30 minutes.

-

-

Detection of ³²P-ATP:

-

Spot a small aliquot of the reaction mixture onto a TLC plate.

-

Develop the TLC plate using a suitable solvent system to separate ATP from PPi.

-

Visualize the radioactive spots using autoradiography or a phosphorimager.

-

-

Interpretation:

-

The formation of ³²P-labeled ATP indicates that the isotope exchange reaction has occurred, confirming the adenylation activity of JAR1. The amount of ³²P incorporated into ATP can be quantified to determine the reaction rate.

-

Section 5: Conclusion and Future Directions

The enzymes of the this compound biosynthesis pathway represent a finely tuned molecular machinery that is central to plant survival and adaptation. A thorough understanding of their structure, function, and regulation is paramount for both fundamental plant biology research and for applied sciences aiming to harness this pathway for agricultural and pharmaceutical benefit. The methodologies and insights presented in this guide provide a robust framework for researchers to probe the intricacies of this vital signaling cascade. Future research will undoubtedly focus on the protein-protein interactions that may facilitate substrate channeling, the allosteric regulation of these enzymes, and the development of highly specific inhibitors and activators for precise modulation of the jasmonate response.

References

- Oh, K., & Shimura, Y. (2015). New Assay Method for Allene Oxide Cyclase, an Important Enzyme in this compound Biosynthesis.

- Staswick, P. E. (2009). This compound–Amino Acid Conjugation Enzyme Assays. In Plant Hormones (pp. 265-276). Humana Press.

- Schaller, F., Biesgen, C., Müssig, C., Altmann, T., & Weiler, E. W. (2000). 12-Oxophytodienoate Reductase 3 (OPR3) Is the Isoenzyme Involved in Jasmonate Biosynthesis. Planta, 210(6), 979-984.

- SunLong Biotech Co.,LTD. (n.d.). Plant Lipoxygenase (LOX) Activity Assay Kit.

- Schaller, F., Biesgen, C., Müssig, C., Altmann, T., & Weiler, E. W. (2000). 12-Oxophytodienoate Reductase 3 (OPR3) is the isoenzyme involved in jasmonate biosynthesis. Planta, 210(6), 979-984.

- Creative Enzymes. (n.d.).

- Seo, H. S., Song, J. T., Cheong, J. J., Lee, Y. H., Lee, Y. W., Hwang, I., ... & Choi, Y. D. (2001). This compound carboxyl methyltransferase: a key enzyme for jasmonate-regulated plant responses. Proceedings of the National Academy of Sciences, 98(8), 4788-4793.

- Bio-Techne. (n.d.). Lipoxygenase Activity Assay Kit (Colorimetric) NBP3-25863 Manual.

- Shravan, D., Sivaprasad, V., & Jakka, N. M. (2014). Enzymatic Activity Levels of Lipoxygenase (Lox) in Germinating Green Gram Seeds (Vigna radiate). International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 435-439.

- Lee, G. E., Lee, H. J., Lee, S. H., Kim, H. S., & Lee, Y. (2018). Structural Evidence for the Substrate Channeling of Rice Allene Oxide Cyclase in Biologically Analogous Nazarov Reaction. Frontiers in Plant Science, 9, 1583.

- Jahan, F., Islam, M. N., Khan, M. A. A., & Al-Amin, M. (2016). Purification and characterization of lipoxygenase from mung bean (Vigna radiata L.) germinating seedlings. Journal of the Bangladesh Agricultural University, 14(1), 59-66.

- Surrey, K. (1964). Spectrophotometric Method for Determination of Lipoxidase Activity 12. Plant Physiology, 39(1), 65–70.

- Staswick, P. E., Tiryaki, I., & Rowe, M. L. (2002).

- Axelrod, B., Cheesbrough, T. M., & Laakso, S. (1981). Lipoxygenase from soybeans. Methods in enzymology, 71, 441-451.

- Schaller, A., & Stintzi, A. (2009). Enzymes in jasmonate biosynthesis – Structure, function, regulation. Phytochemistry, 70(13-14), 1532-1538.

- Wikipedia contributors. (2023, December 22). 12-oxophytodienoate reductase. In Wikipedia, The Free Encyclopedia.

- Wasternack, C., & Hause, B. (2013). Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany. Annals of botany, 111(6), 1021-1058.

- Oh, K., & Shimura, Y. (2015). New Assay Method for Allene Oxide Cyclase, an Important Enzyme in this compound Biosynthesis. British Biotechnology Journal, 9(2), 1-7.

- Hilario, E., Abd-El-Haliem, A., He, C., Kolodziejski, I., Lardi, M., Cardinale, F., ... & Feussner, I. (2018). Allene oxide synthase, allene oxide cyclase and this compound levels in Lotus japonicus nodules. PloS one, 13(1), e0190884.

- Brash, A. R. (2011). Catalase-related allene oxide synthase, on a biosynthetic route to fatty acid cyclopentenones: expression and assay of the enzyme and preparation of the 8R-HPETE substrate. Methods in enzymology, 486, 355-367.

- IUBMB. (n.d.). EC 2.1.1.141.

- Schaller, A., & Stintzi, A. (2009). Enzymes in jasmonate biosynthesis – Structure, function, regulation. Phytochemistry, 70(13-14), 1532-1538.

- Schaller, A., & Stintzi, A. (2009). Enzymes in jasmonate biosynthesis - structure, function, regulation. Phytochemistry, 70(13-14), 1532–1538.

- Monte, I., Franco-Zorrilla, J. M., García-Casado, G., Zamarreño, A. M., García-Mina, J. M., & Solano, R. (2020). 12-Oxophytodienoate Reductase 3 (OPR3) Functions as NADPH-Dependent α,β-Ketoalkene Reductase in Detoxification and Monodehydroascorbate Reductase in Redox Homeostasis. Plant and Cell Physiology, 61(3), 584-595.

- Staswick, P. E., Tiryaki, I., & Rowe, M. L. (2002).

- Wikipedia contributors. (2023, December 18). Enzyme Commission number. In Wikipedia, The Free Encyclopedia.

- Delker, C., Stenzel, I., Hause, B., Miersch, O., Feussner, I., & Wasternack, C. (2006). Jasmonate biosynthesis in Arabidopsis thaliana--enzymes, products, regulation. Plant biology (Stuttgart, Germany), 8(3), 297–306.

- Staswick, P. E., Tiryaki, I., & Rowe, M. L. (2002).

- Hofmann, E., & Pollmann, S. (2008). The Crystal Structure of Arabidopsis thaliana Allene Oxide Cyclase: Insights into the Oxylipin Cyclization Reaction. Plant Cell, 20(6), 1665–1678.

- The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays.

- Li, C., Schilmiller, A. L., & Howe, G. A. (2005). Functional diversification of acyl-coenzyme A oxidases in this compound biosynthesis and action. The Plant cell, 17(11), 3230–3241.

- Sivasankar, S., Sheldrick, G. M., & Clark, T. (2000).

- Stenzel, I., Hause, B., Miersch, O., Kurz, T., Maucher, H., Weichert, H., ... & Wasternack, C. (2012). Activity Regulation by Heteromerization of Arabidopsis Allene Oxide Cyclase Family Members. International journal of molecular sciences, 13(10), 13331–13353.

- Wikipedia contributors. (2023, October 29). Allene oxide cyclase. In Wikipedia, The Free Encyclopedia.

- Gibian, M. J., & Galaway, R. A. (1976). Kintic analysis of the action of soybean lipoxygenase on linoleic acid. Biochemistry, 15(18), 4078-4084.

- Brash, A. R. (2009). Mechanistic aspects of CYP74 allene oxide synthases and related cytochrome P450 enzymes. Phytochemistry, 70(13-14), 1522–1531.

- Brash, A. R. (2001). Allene oxide synthases and allene oxides.

- News-Medical. (2023, August 25). What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions.

- Kumar, D., Vardi, A., & Shaik, S. (2011). The reaction mechanism of allene oxide synthase: Interplay of theoretical QM/MM calculations and experimental investigations. Archives of biochemistry and biophysics, 507(1), 147–154.

- Hoseney, R. C., & Faubion, J. M. (1981). A note on the effect of surfactants on the lipoxygenase activity in wheat flour doughs. Cereal chemistry, 58(5), 451-453.

- Funk, M. O., Kim, R. B., & Newman, R. A. (2013). Substrate specificity effects of lipoxygenase products and inhibitors on soybean lipoxygenase-1. Biochimica et biophysica acta, 1831(1), 103–110.

- Strassner, J., Fürstenberg, A., & Weiler, E. W. (2019). 12-oxophytodienoic acid reductase 3 (OPR3) functions as NADPH-dependent α,β-ketoalkene reductase in detoxification and monodehydroascorbate reductase in redox homeostasis. Plant & cell physiology, 61(3), 584-595.

- Schaller, F., Biesgen, C., Müssig, C., Altmann, T., & Weiler, E. W. (2000). 12-Oxophytodienoate reductase 3 (OPR3) is the isoenzyme involved in jasmonate biosynthesis. Planta, 210(6), 979-984.

Sources

- 1. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 2. Jasmonate biosynthesis in Arabidopsis thaliana--enzymes, products, regulation [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. 12-oxophytodienoate reductase - Wikipedia [en.wikipedia.org]

- 5. Enzymes in jasmonate biosynthesis - structure, function, regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Jasmonate Response Locus JAR1 and Several Related Arabidopsis Genes Encode Enzymes of the Firefly Luciferase Superfamily That Show Activity on Jasmonic, Salicylic, and Indole-3-Acetic Acids in an Assay for Adenylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]

- 9. Mechanistic aspects of CYP74 allene oxide synthases and related cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 11. Expression of Allene Oxide Synthase Determines Defense Gene Activation in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Allene oxide synthases and allene oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 14. journalbji.com [journalbji.com]

- 15. Allene oxide cyclase - Wikipedia [en.wikipedia.org]

- 16. Frontiers | Structural Evidence for the Substrate Channeling of Rice Allene Oxide Cyclase in Biologically Analogous Nazarov Reaction [frontiersin.org]

- 17. Allene oxide synthase, allene oxide cyclase and this compound levels in Lotus japonicus nodules - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 12-Oxophytodienoate reductase 3 (OPR3) is the isoenzyme involved in jasmonate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. 12-Oxophytodienoate reductase 3 (OPR3) is the isoenzyme involved in jasmonate biosynthesis | Semantic Scholar [semanticscholar.org]

- 21. pflanzenphysiologie.uni-hohenheim.de [pflanzenphysiologie.uni-hohenheim.de]

- 22. Enzyme Commission Numbers [sigmaaldrich.com]

- 23. This compound–Amino Acid Conjugation Enzyme Assays | Springer Nature Experiments [experiments.springernature.com]

- 24. Jasmonate response locus JAR1 and several related Arabidopsis genes encode enzymes of the firefly luciferase superfamily that show activity on jasmonic, salicylic, and indole-3-acetic acids in an assay for adenylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pnas.org [pnas.org]

- 26. Purification and characterization of lipoxygenase from mung bean (Vigna radiata L.) germinating seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 27. protocols.io [protocols.io]

- 28. ijcmas.com [ijcmas.com]

Unraveling the Jasmonate Code: A Technical Guide to the Core Signaling Cascade

Intended for researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the core components and regulatory logic of the jasmonic acid signaling pathway. Moving beyond a simple recitation of facts, we will delve into the causal relationships that govern this critical plant signaling network and provide field-proven methodologies to interrogate its intricate protein-protein interactions.

Introduction: The Central Role of this compound in Plant Biology

This compound (JA) and its derivatives, collectively known as jasmonates, are lipid-derived phytohormones that are integral to a plant's ability to respond to a wide array of environmental and developmental cues.[1] From orchestrating defenses against insect herbivores and necrotrophic pathogens to regulating processes such as pollen maturation, fruit ripening, and senescence, the jasmonate signaling pathway represents a master regulatory network for plant survival and propagation.[2][3] The elucidation of this pathway is not only fundamental to advancing our understanding of plant biology but also holds significant potential for the development of novel strategies in crop improvement and the discovery of new therapeutic agents.

At the heart of jasmonate signaling lies a sophisticated and elegant mechanism of de-repression, governed by a core set of interacting proteins. This guide will dissect this core machinery, providing a granular view of the key players and the experimental logic behind the techniques used to study their interactions.

The Core this compound Signaling Cascade: A Visual Overview

The jasmonate signaling pathway is initiated by the biosynthesis of the bioactive hormone, jasmonoyl-isoleucine (JA-Ile).[4] In the absence of this signal, a family of transcriptional repressors known as JASMONATE-ZIM DOMAIN (JAZ) proteins bind to and inhibit the activity of key transcription factors. The perception of JA-Ile by its receptor triggers a cascade of events leading to the degradation of JAZ proteins and the subsequent activation of downstream gene expression.

Caption: The core this compound signaling pathway.

The Key Players: A Deep Dive into the Core Components

The Co-Receptor Complex: COI1 and JAZ Proteins

The perception of the bioactive jasmonate signal, JA-Ile, is a critical initiating event in the signaling cascade.[5] This perception is not mediated by a single receptor protein but rather by a co-receptor complex formed by the F-box protein CORONATINE INSENSITIVE 1 (COI1) and a member of the JAZ family of repressor proteins.[6][7]

-

CORONATINE INSENSITIVE 1 (COI1): COI1 is the F-box protein component of a Skp1/Cul1/F-box (SCF) E3 ubiquitin ligase complex, designated as SCFCOI1.[8][9] In its role as the substrate receptor of this complex, COI1 is responsible for recognizing and binding to specific target proteins, thereby marking them for ubiquitination and subsequent degradation by the 26S proteasome. Structural and biochemical studies have revealed that COI1 contains a binding pocket that directly accommodates JA-Ile.[10][11]

-

JASMONATE-ZIM DOMAIN (JAZ) Proteins: The JAZ proteins are a family of transcriptional repressors that act as the primary negative regulators of the JA signaling pathway.[12] In the absence of JA-Ile, JAZ proteins bind to and inhibit the activity of various transcription factors, including MYC2.[9] JAZ proteins possess several conserved domains, most notably the Jas domain, which is essential for both their interaction with COI1 in the presence of JA-Ile and their interaction with MYC2 in its absence.[12]

The formation of the COI1-JAZ co-receptor complex is a hormone-dependent event. JA-Ile acts as a "molecular glue," stabilizing the interaction between COI1 and the Jas domain of a JAZ protein.[6] This ternary complex formation is a prerequisite for the subsequent ubiquitination of the JAZ protein by the SCFCOI1 complex.

The Master Regulator: MYC2 Transcription Factor

MYC2 is a basic helix-loop-helix (bHLH) transcription factor that functions as a master regulator of a broad spectrum of jasmonate-responsive genes.[13][14] In the resting state of the cell (low JA-Ile levels), the transcriptional activity of MYC2 is repressed through its direct interaction with JAZ proteins.[14] The JAZ proteins physically associate with MYC2, preventing it from binding to the G-box sequence in the promoters of its target genes.[1]

Upon JA-Ile-induced degradation of JAZ proteins, MYC2 is liberated from this repression and can then activate the transcription of a vast array of downstream genes involved in plant defense, secondary metabolite biosynthesis, and developmental processes.[10][15]

The Repressosome Complex: NINJA and TOPLESS

The repressive activity of JAZ proteins is further enhanced through the recruitment of a co-repressor complex. This complex consists of the adaptor protein NOVEL INTERACTOR OF JAZ (NINJA) and the transcriptional co-repressor TOPLESS (TPL).[16][17]

-

NOVEL INTERACTOR OF JAZ (NINJA): NINJA acts as a molecular bridge, connecting JAZ proteins to the TPL co-repressor.[17] NINJA interacts with the TIFY domain of JAZ proteins and possesses a conserved EAR (ETHYLENE-RESPONSE FACTOR-associated amphiphilic repression) motif that facilitates its interaction with TPL.[12][16]

-

TOPLESS (TPL): TPL is a potent transcriptional co-repressor that is involved in multiple plant signaling pathways. Once recruited to the JAZ-MYC2 complex via NINJA, TPL is thought to mediate transcriptional repression through various mechanisms, including the recruitment of histone deacetylases, which leads to chromatin condensation and a transcriptionally silent state.[18]

Quantitative Insights: Binding Affinities in the JA Co-Receptor Complex

The precise regulation of the jasmonate signaling pathway is underscored by the specific and high-affinity interactions between its core components. In vitro binding assays have provided valuable quantitative data on the formation of the COI1-JAZ co-receptor complex.

| Interacting Proteins | Ligand | Dissociation Constant (Kd) | Reference |

| COI1-JAZ1 | 3H-coronatine | 48 ± 13 nM | [5] |

| COI1-JAZ6 | 3H-coronatine | 68 ± 15 nM | [5] |

| COI1-JAZ6 | (3R,7S)-JA-Ile | 1.8 µM (Ki) | [19] |

| COI1-JAZ6 | (3R,7R)-JA-Ile | 18 µM (Ki) | [19] |

Experimental Methodologies: Probing the Jasmonate Signaling Cascade

The elucidation of the jasmonate signaling pathway has been made possible through the application of a suite of powerful molecular and biochemical techniques. Here, we provide detailed, field-proven protocols for key experiments designed to investigate the protein-protein interactions at the core of this cascade.

Yeast Two-Hybrid (Y2H) Assay for JAZ-MYC2 Interaction

The yeast two-hybrid system is a powerful in vivo technique for identifying and characterizing protein-protein interactions.[17] This method is particularly well-suited for demonstrating the direct interaction between JAZ and MYC2 proteins.

Caption: Workflow for Yeast Two-Hybrid Assay.

Step-by-Step Protocol:

-

Vector Construction:

-

Clone the full-length coding sequence of a JAZ protein (e.g., AtJAZ1) into a GAL4 DNA-binding domain (BD) vector (e.g., pGBKT7).

-

Clone the full-length coding sequence of MYC2 (AtMYC2) into a GAL4 activation domain (AD) vector (e.g., pGADT7).

-

-

Yeast Transformation:

-

Co-transform the BD-JAZ and AD-MYC2 constructs into a suitable yeast reporter strain (e.g., AH109 or Y2HGold).

-

As negative controls, co-transform each construct with the corresponding empty vector (pGBKT7 + AD-MYC2 and BD-JAZ + pGADT7).

-

-

Selection and Screening:

-

Plate the transformed yeast cells on synthetic defined (SD) medium lacking tryptophan and leucine (SD/-Trp/-Leu) to select for the presence of both plasmids.

-

After 3-5 days of incubation at 30°C, replica-plate the colonies onto selective medium lacking tryptophan, leucine, and histidine (SD/-Trp/-Leu/-His) and supplemented with 3-amino-1,2,4-triazole (3-AT) to suppress auto-activation.

-

Growth on the selective medium indicates a positive interaction.

-

-

Reporter Gene Assay (β-galactosidase):

-

Perform a quantitative or qualitative β-galactosidase assay on the positive colonies to confirm the interaction. A blue color development in the presence of X-gal indicates a positive interaction.

-

Co-Immunoprecipitation (Co-IP) of COI1 and JAZ from Nicotiana benthamiana

Co-immunoprecipitation is a robust in vivo method to demonstrate that two proteins are part of the same complex within the cell.[20] Transient expression in Nicotiana benthamiana leaves is a rapid and efficient system for this purpose.[13][21]

Caption: Workflow for Co-Immunoprecipitation.

Step-by-Step Protocol:

-

Vector Construction and Agroinfiltration:

-

Clone the coding sequences of COI1 and a JAZ protein into plant expression vectors with different epitope tags (e.g., HA-COI1 and MYC-JAZ).

-

Transform these constructs into Agrobacterium tumefaciens.

-

Co-infiltrate the Agrobacterium strains into the leaves of 4-6 week old N. benthamiana plants.

-

-

Protein Extraction:

-

After 2-3 days, harvest the infiltrated leaf tissue and grind to a fine powder in liquid nitrogen.

-

Resuspend the powder in a suitable extraction buffer containing protease inhibitors.

-

-

Immunoprecipitation:

-

Incubate the protein extract with an antibody against the bait protein's tag (e.g., anti-HA agarose beads) for 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Wash the beads several times with extraction buffer to remove non-specifically bound proteins.

-

Elute the immunoprecipitated proteins from the beads using a low pH buffer or by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with antibodies against both the bait (anti-HA) and prey (anti-MYC) protein tags to detect the co-immunoprecipitated complex.

-

In Vitro Pull-Down Assay for JAZ-MYC2 Interaction

In vitro pull-down assays are valuable for confirming a direct physical interaction between two proteins in a controlled environment, free from the complexities of the cellular milieu.[6][22]

Step-by-Step Protocol:

-

Recombinant Protein Expression and Purification:

-

Express one protein as a fusion with an affinity tag (e.g., GST-JAZ) in E. coli and purify it on glutathione-sepharose beads.

-

Express the other protein with a different tag (e.g., His-MYC2) and purify it.

-

-

Binding Reaction:

-

Incubate the immobilized GST-JAZ with the purified His-MYC2 in a binding buffer for 1-2 hours at 4°C.

-

-

Washing:

-

Wash the beads extensively with the binding buffer to remove unbound His-MYC2.

-

-

Elution and Detection:

-

Elute the bound proteins from the beads.

-

Analyze the eluate by SDS-PAGE and Western blotting using an anti-His antibody to detect the presence of His-MYC2, which would indicate a direct interaction with GST-JAZ.

-

Quantitative Real-Time PCR (qRT-PCR) for JA-Responsive Gene Expression

qRT-PCR is a highly sensitive and quantitative method for measuring changes in gene expression levels in response to jasmonate treatment.[1][8]

Step-by-Step Protocol:

-

Plant Treatment and RNA Extraction:

-

Treat plant seedlings or tissues with methyl jasmonate (MeJA) or a mock control.

-

Harvest the tissues at different time points and extract total RNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.

-

-

qRT-PCR:

-

Perform qRT-PCR using gene-specific primers for known JA-responsive marker genes (e.g., VSP2, PDF1.2) and a reference gene for normalization (e.g., ACTIN).

-

Use a SYBR Green-based detection method.

-

-

Data Analysis:

-

Calculate the relative expression levels of the target genes using the 2-ΔΔCt method.

-

Conclusion and Future Perspectives

The core this compound signaling cascade, centered around the COI1-JAZ co-receptor and the MYC2 transcription factor, represents a paradigm of hormone signaling in plants. The intricate network of protein-protein interactions that govern this pathway provides numerous points of regulation, allowing for a finely tuned response to a diverse array of stimuli. The experimental methodologies detailed in this guide provide a robust framework for dissecting these interactions and furthering our understanding of this critical signaling network.

Future research in this field will likely focus on the structural basis of the larger repressor complexes, the role of post-translational modifications in modulating protein activity and stability, and the crosstalk between the jasmonate pathway and other hormone signaling networks. A deeper understanding of these aspects will not only enrich our knowledge of fundamental plant biology but also pave the way for innovative applications in agriculture and medicine.

References

-

Fang, Y., et al. (2015). Protein Immunoprecipitation Using Nicotiana benthamiana Transient Expression System. Bio-protocol, 5(13), e1520. Retrieved from [Link]

-

Kang, H., et al. (2023). Co-immunoprecipitation for Assessing Protein-Protein Interactions in Agrobacterium-Mediated Transient Expression System in Nicotiana benthamiana. Methods in Molecular Biology, 2690, 101-110. Retrieved from [Link]

-

Muñoz-Gasca, A., & Castellano, M. M. (2018). Coimmunoprecipitation of Interacting Proteins in Plants. Methods in Molecular Biology, 1761, 193-201. Retrieved from [Link]

-

Boter, M., & Solano, R. (2015). Purification of Effector–Target Protein Complexes via Transient Expression in Nicotiana benthamiana. Methods in Molecular Biology, 1284, 483-495. Retrieved from [Link]

-

Bhatt, P. S., et al. (2023). Co-immunoprecipitation for Assessing Protein-Protein Interactions in Agrobacterium-Mediated Transient Expression System in Nicotiana benthamiana. ResearchGate. Retrieved from [Link]

-

Sheard, L. B., et al. (2010). Jasmonate perception by inositol phosphate-potentiated COI1-JAZ co-receptor. Nature, 468(7322), 400-405. Retrieved from [Link]

-

CD BioSciences. (n.d.). Plant Yeast Two-Hybrid Library Construction and Screening Service. Retrieved from [Link]

-

Castañeda, L. M., et al. (2018). A Comprehensive Arabidopsis Yeast Two-Hybrid Library for Protein-Protein Interaction Studies: A Resource to the Plant Research Community. MPMI, 31(7), 747-755. Retrieved from [Link]

-

Castañeda, L. M., et al. (2018). A Comprehensive Arabidopsis Yeast Two-Hybrid Library for Protein-Protein Interaction Studies: A Resource to the Plant Research Community. The American Phytopathological Society. Retrieved from [Link]

-

Sheard, L. B., et al. (2010). COI1–ASK1 and JAZ proteins form a high-affinity jasmonate co-receptor. ResearchGate. Retrieved from [Link]

-

Du, M., et al. (2017). MYC2 Regulates the Termination of Jasmonate Signaling via an Autoregulatory Negative Feedback Loop. The Plant Cell, 29(9), 2136-2152. Retrieved from [Link]

-

Takaoka, Y., et al. (2022). Protein–protein interactions between jasmonate-related master regulator MYC and transcriptional mediator MED25 depend on a short binding domain. Journal of Biological Chemistry, 298(1), 101504. Retrieved from [Link]

-

Takaoka, Y., et al. (2022). Protein-protein interactions between jasmonate-related master regulator MYC and transcriptional mediator MED25 depend on a short binding domain. Journal of Biological Chemistry, 298(1), 101504. Retrieved from [Link]

-

Yan, J., et al. (2009). The Arabidopsis CORONATINE INSENSITIVE1 Protein Is a Jasmonate Receptor. The Plant Cell, 21(8), 2220-2236. Retrieved from [Link]

-

Causier, B., & Davies, B. (2002). A typical yeast two-hybrid library screen. ResearchGate. Retrieved from [Link]

-

Fonseca, S., et al. (2014). Pull-Down Analysis of Interactions Among this compound Core Signaling Proteins. Methods in Molecular Biology, 1158, 159-170. Retrieved from [Link]

-

BioGRID. (n.d.). JAZ12 - MYC2 Interaction Summary. Retrieved from [Link]

-

Liu, Y., et al. (2019). MYC2 interacts with JAZ1 assayed by pull-down in vitro. ResearchGate. Retrieved from [Link]

-

Zhang, F., et al. (2023). Assembly of JAZ–JAZ and JAZ–NINJA complexes in jasmonate signaling. PNAS, 120(25), e2303332120. Retrieved from [Link]

-

Acosta, I. F., et al. (2013). Role of NINJA in root jasmonate signaling. PNAS, 110(39), 15473-15478. Retrieved from [Link]

-

Pauwels, L., et al. (2010). NINJA connects the co-repressor TOPLESS to jasmonate signalling. Nature, 464(7289), 788-791. Retrieved from [Link]

-

Wikipedia. (n.d.). Two-hybrid screening. Retrieved from [Link]

-

Takaoka, Y., et al. (2021). Affinity heatmaps of coronatine stereoisomers on COI1-JAZ co-receptors. ResearchGate. Retrieved from [Link]

-

Abe, H., et al. (2008). Quantitative RT‐PCR (RT‐qPCR) of JA and SA‐related marker genes. ResearchGate. Retrieved from [Link]

-

Sasaki-Sekimoto, Y., et al. (2013). Comprehensive analysis of protein interactions between JAZ proteins and bHLH transcription factors that negatively regulate jasmonate signaling. Plant Signaling & Behavior, 8(11), e26538. Retrieved from [Link]

-

Ud-din, S. M., et al. (2021). optimized protocol for stepwise optimization of real-time RT-PCR analysis. Horticulture Research, 8(1), 178. Retrieved from [Link]

-

Chini, A., et al. (2009). Pull-Down Analysis of Interactions Among this compound Core Signaling Proteins. Methods in Molecular Biology, 543, 159-170. Retrieved from [Link]

-

Pauwels, L., & Goossens, A. (2011). The JAZ Proteins: A Crucial Interface in the Jasmonate Signaling Cascade. The Plant Cell, 23(9), 3089-3100. Retrieved from [Link]

-

Chen, M., et al. (2022). qPCR analysis of genes involved in JA downstream signaling. ResearchGate. Retrieved from [Link]

-

Liu, J., et al. (2022). Investigation of the JASMONATE ZIM-DOMAIN Gene Family Reveals the Canonical JA-Signaling Pathway in Pineapple. International Journal of Molecular Sciences, 23(15), 8343. Retrieved from [Link]

-

Weigel, D., & Glazebrook, J. (2007). Protein coimmunoprecipitation in Arabidopsis. CSH protocols, 2007(1), pdb.prot4683. Retrieved from [Link]

-

Katsir, L., et al. (2008). COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine. PNAS, 105(19), 7100-7105. Retrieved from [Link]

-

Finley Lab. (2003). Yeast 2-hybrid protocol. Retrieved from [Link]

-

Pham, A. D., & Sauer, F. (2002). In vitro assays to study protein ubiquitination in transcription. Methods, 26(3), 266-274. Retrieved from [Link]

-

Liu, Y., et al. (2019). MYC2 interacts with JAZ1 in yeast. ResearchGate. Retrieved from [Link]

-

Sanchez-Villarreal, A., & Davis, S. J. (2014). Gene Expression Analysis by Quantitative Real-Time PCR for Floral Tissues. Methods in Molecular Biology, 1110, 281-294. Retrieved from [Link]

-

Wu, F., & Wang, X. (2017). Co-immunoprecipitation Assays to Detect Protein–Protein Interactions. Methods in Molecular Biology, 1482, 199-207. Retrieved from [Link]

-

Weigel, D., & Glazebrook, J. (2007). Protein Coimmunoprecipitation in Arabidopsis. ResearchGate. Retrieved from [Link]

-

Biocompare. (2016). Tools to Examine Ubiquitination of Proteins. Retrieved from [Link]

-

Chaves-Arquero, B., et al. (2020). The Molecular Basis of JAZ-MYC Coupling, a Protein-Protein Interface Essential for Plant Response to Stressors. Frontiers in Plant Science, 11, 1161. Retrieved from [Link]

-

Weigel, D., & Glazebrook, J. (2002). Protein Coimmunoprecipitation in Arabidopsis. ResearchGate. Retrieved from [Link]

-

Finley, R. (2003). Yeast Two-Hyrbid Protocol. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Co-immunoprecipitation for Assessing Protein-Protein Interactions in Agrobacterium-Mediated Transient Expression System in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Jasmonate perception by inositol phosphate-potentiated COI1-JAZ co-receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pull-Down Analysis of Interactions Among this compound Core Signaling Proteins | Springer Nature Experiments [experiments.springernature.com]

- 7. JAZ12 - MYC2 Interaction Summary | BioGRID [thebiogrid.org]

- 8. researchgate.net [researchgate.net]

- 9. The JAZ Proteins: A Crucial Interface in the Jasmonate Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Arabidopsis CORONATINE INSENSITIVE1 Protein Is a Jasmonate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assembly of JAZ–JAZ and JAZ–NINJA complexes in jasmonate signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. scispace.com [scispace.com]

- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 15. Protein-protein interactions between jasmonate-related master regulator MYC and transcriptional mediator MED25 depend on a short binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Plant Yeast Two-Hybrid Library Construction and Screening Service - CD BioSciences [cd-biosciences.com]

- 17. Two-hybrid screening - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Protein coimmunoprecipitation in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Coimmunoprecipitation of Interacting Proteins in Plants | Springer Nature Experiments [experiments.springernature.com]

- 22. researchgate.net [researchgate.net]

The Pivotal Role of Jasmonic Acid in Orchestrating Plant Growth and Development: A Technical Guide for Researchers

Abstract

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates (JAs), are lipid-derived phytohormones that have emerged as critical regulators of a vast array of physiological processes in plants.[1][2] Initially recognized for their role in plant defense against biotic and abiotic stresses, it is now unequivocally clear that JAs are also integral to the modulation of plant growth and development.[3][4] This in-depth technical guide provides a comprehensive overview of the multifaceted functions of this compound, delving into its core signaling pathway, its intricate crosstalk with other hormonal networks, and its profound impact on developmental processes from seed germination to senescence. This document is intended for researchers, scientists, and drug development professionals, offering not only a thorough understanding of the underlying molecular mechanisms but also detailed, field-proven experimental protocols to investigate JA's functions.

The Core Jasmonate Signaling Pathway: A Molecular Switch for Growth and Defense

The perception and transduction of the JA signal are orchestrated by a sophisticated and tightly regulated molecular machinery. Understanding this core pathway is fundamental to elucidating how jasmonates exert their pleiotropic effects on plant physiology.

At the heart of JA signaling is the bioactive form, jasmonoyl-isoleucine (JA-Ile).[1] The biosynthesis of JA begins with the fatty acid linolenic acid, which is converted through a series of enzymatic steps in the chloroplasts and peroxisomes.[3] The final conjugation of JA to isoleucine is catalyzed by the enzyme JASMONATE RESISTANT 1 (JAR1).[5]

The perception of JA-Ile occurs in the nucleus and involves a co-receptor complex comprising the F-box protein CORONATINE INSENSITIVE 1 (COI1) and the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[6][7] COI1 is a component of the Skp1/Cullin/F-box (SCFCOI1) E3 ubiquitin ligase complex.[7] In the absence of JA-Ile, JAZ proteins bind to and repress various transcription factors, thereby preventing the expression of JA-responsive genes.[6]

Upon an increase in JA-Ile levels, triggered by developmental cues or stress, JA-Ile acts as a "molecular glue," promoting the interaction between COI1 and JAZ proteins.[8][9] This interaction leads to the ubiquitination of JAZ proteins by the SCFCOI1 complex and their subsequent degradation by the 26S proteasome.[6] The degradation of JAZ repressors liberates transcription factors, most notably MYC2, a basic helix-loop-helix (bHLH) transcription factor, which then activates the expression of a wide array of downstream JA-responsive genes, initiating various physiological responses.[10][11]

Caption: The core jasmonate signaling pathway.

This compound's Regulatory Functions in Plant Growth and Development

While extensively studied for its role in defense, JA's influence on plant growth and development is equally profound, often acting to balance the allocation of resources between growth and defense.[1][4]

| Developmental Process | Effect of this compound | Key Regulatory Components |

| Seed Germination | Inhibition | COI1 |

| Root Growth | Inhibition of primary root elongation, promotion of lateral root formation | MYC2, JAZ proteins, crosstalk with auxin |

| Flowering | Delay of flowering time | COI1, JAZ, TOE1/2 |

| Stamen and Pollen Development | Essential for fertility | COI1, MYC2 |

| Leaf Senescence | Promotion | MYC2, JAZ proteins |

| Trichome Formation | Promotion | HD-ZIP family members |

| Tuber Formation | Induction in potatoes and yams | - |

2.1. Root System Architecture

This compound plays a dual role in shaping the root system. It generally inhibits the growth of the primary root, a response that is readily quantifiable and often used as a bioassay for JA sensitivity.[12][13] This inhibition is primarily mediated through the COI1-JAZ-MYC2 signaling module.[12] Conversely, JA can promote the formation of lateral and adventitious roots, particularly under certain stress conditions, which can be viewed as an adaptive response to enhance nutrient and water uptake.[14]

2.2. Reproductive Development

The proper functioning of the JA signaling pathway is crucial for plant fertility.[4] Mutants deficient in JA biosynthesis or perception, such as coi1, are often male-sterile due to defects in stamen development and pollen viability.[15] This highlights the essential role of JA in ensuring reproductive success. Furthermore, JA has been shown to influence flowering time, typically acting as an inhibitor.[16]

2.3. Leaf Senescence

This compound is a potent promoter of leaf senescence, a process of programmed cell death that allows for the remobilization of nutrients from older to younger parts of the plant.[1] The induction of senescence-associated genes by JA is a well-documented phenomenon and is regulated by the core JA signaling components.[4]

Crosstalk with Other Phytohormones: A Symphony of Signals

This compound does not function in isolation; rather, it engages in intricate crosstalk with other phytohormone signaling pathways to fine-tune plant growth and responses to environmental cues.[17][18] This interplay can be synergistic or antagonistic, depending on the specific context and the relative concentrations of the hormones.

3.1. JA and Auxin